molecular formula C13H13N3O2 B11719593 2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B11719593
M. Wt: 243.26 g/mol
InChI Key: TXMRYKFEVIWOOV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other positions on the pyrazolo[1,5-A]pyrazine core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity in the nervous system. The exact pathways and targets would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another heterocyclic compound with a similar core structure but different substituents.

    1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with a similar pyrazolo core but different ring fusion and substituents.

Uniqueness

2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C13H13N3O2/c1-18-10-4-2-9(3-5-10)11-8-12-13(17)14-6-7-16(12)15-11/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

TXMRYKFEVIWOOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3CCNC(=O)C3=C2

Origin of Product

United States

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